molecular formula C20H26N2O2 B2998501 N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide CAS No. 2176377-83-4

N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide

Cat. No. B2998501
CAS RN: 2176377-83-4
M. Wt: 326.44
InChI Key: FRECXDWADVTFLT-UHFFFAOYSA-N
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Description

N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide, also known as CDDO-EA, is a synthetic triterpenoid compound that has been studied for its potential therapeutic applications in various diseases. This compound has been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide involves the activation of the Nrf2 pathway, which is responsible for the regulation of antioxidant and detoxification genes. This compound has been shown to activate the Nrf2 pathway, leading to the upregulation of antioxidant and detoxification genes, which helps to protect cells from oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the activation of the Nrf2 pathway, the inhibition of inflammatory cytokines and chemokines, and the induction of apoptosis in cancer cells. This compound has also been shown to have anti-oxidant properties, which helps to protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide in lab experiments is its well-established synthesis method, which allows for consistent production of the compound. However, one limitation is that the compound is relatively insoluble in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for the study of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide, including its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has also been studied for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide involves several steps, including the condensation of 2-cyano-3,4-dihydro-2-naphthaldehyde with ethyl 4-bromobutyrate, followed by reduction with lithium aluminum hydride to yield the intermediate 2-(2-ethyloxan-4-yl)acetaldehyde. This intermediate is then reacted with N-cyanoimido carbonate to produce the final product, this compound.

Scientific Research Applications

N-(2-Cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and chemokines. This compound has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)-2-(2-ethyloxan-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c1-2-18-11-15(8-10-24-18)12-19(23)22-20(14-21)9-7-16-5-3-4-6-17(16)13-20/h3-6,15,18H,2,7-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRECXDWADVTFLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)CC(=O)NC2(CCC3=CC=CC=C3C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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